- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

945749-71-3 structure
Productnaam:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
CAS-nummer:945749-71-3
MF:C21H20N4O3
MW:376.408504486084
MDL:MFCD18207174
CID:835526
PubChem ID:57990820
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
- VYXONEXRZMHYRY-UHFFFAOYSA-N
- BCP24121
- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid
- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)
- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid
- Momelotinib metabolite M19
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid
- TV28NF837I
- AKOS030525443
- SCHEMBL2865873
- DB-348522
- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid
- 945749-71-3
- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-
- UNII-TV28NF837I
- CS-14283
- VMB74971
- CS-M0412
- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid
- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
-
- MDL: MFCD18207174
- Inchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
- InChI-sleutel: VYXONEXRZMHYRY-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O
Berekende eigenschappen
- Exacte massa: 376.15354051g/mol
- Monoisotopische massa: 376.15354051g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 498
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 87.6
- XLogP3: 3
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159937-1g |
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 95%+ | 1g |
$1043 | 2024-07-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
¥9723.00 | 2024-04-24 | |
A2B Chem LLC | AI67973-100mg |
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$335.00 | 2024-07-18 | |
1PlusChem | 1P00IMCL-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$298.00 | 2024-04-19 | |
1PlusChem | 1P00IMCL-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
$975.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2025-02-28 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2025-02-19 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2024-06-06 | |
ChemScence | CS-M0412-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 100mg |
$242.0 | 2022-04-26 |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
Productiemethode 2
Reactievoorwaarden
Referentie
- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referentie
- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux
Referentie
- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal InfectionsJournal of Medicinal Chemistry, 2018, 61(14), 6056-6074,
Productiemethode 5
Reactievoorwaarden
Referentie
- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Referentie
- New and Practical Synthesis of MomelotinibJournal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
- Preparation method for JAK inhibitor momelotinib, China, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
Referentie
- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Referentie
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux
Referentie
- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Referentie
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic NitrilesOrganic Letters, 2021, 23(15), 5664-5668,
Productiemethode 12
Reactievoorwaarden
Referentie
- New and convergent synthesis of Momelotinib dihydrochlorideHeterocycles, 2018, 96(9), 1638-1643,
Productiemethode 13
Productiemethode 14
Reactievoorwaarden
Referentie
- Treatment of jak2-mediated conditions, United States, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referentie
- Multiple myeloma treatment, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C
Referentie
- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Referentie
- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referentie
- A novel and efficient synthesis of momelotinibJournal of Chemical Research, 2016, 40(8), 511-513,
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials
- 2,4-Dichloropyrimidine
- 4-(morpholin-4-yl)aniline
- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile
- N-[4-(morpholin-4-yl)phenyl]guanidine
- 4-(dihydroxyboranyl)benzoic acid
- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester
- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester
- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Gerelateerde literatuur
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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